molecular formula C17H18FNO2 B268539 4-sec-butoxy-N-(2-fluorophenyl)benzamide

4-sec-butoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B268539
M. Wt: 287.33 g/mol
InChI Key: FCSNJXRQFVAJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-Butoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative featuring a sec-butoxy group at the 4-position of the benzamide ring and a 2-fluorophenyl substituent on the amide nitrogen. This compound has garnered attention in pharmacological research, particularly as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a Class C G protein-coupled receptor (GPCR) implicated in neurological disorders .

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

4-butan-2-yloxy-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C17H18FNO2/c1-3-12(2)21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

FCSNJXRQFVAJJQ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The pharmacological and physicochemical properties of 4-sec-butoxy-N-(2-fluorophenyl)benzamide are best understood through comparisons with analogs differing in substituent groups on the benzamide or phenyl rings. Key findings are summarized below:

Substituent Variations on the Benzamide Ring
Compound Benzamide Substituent Phenyl Substituent Key Properties Reference
This compound 4-sec-butoxy 2-fluoro Non-MPEP site mGlu5 PAM; enhanced selectivity due to steric bulk of sec-butoxy group.
VU0040237 (4-butoxy analog) 4-butoxy 2-fluoro Early mGlu5 PAM; shorter alkoxy chain reduces steric hindrance, potentially lowering receptor selectivity compared to sec-butoxy derivatives.
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide 4-butoxy Benzoimidazolyl Antitumor activity; demonstrates how nitrogen-containing heterocycles on the phenyl ring shift activity from CNS targets to oncology.
4-fluoro-N-(2-fluorophenyl)benzamide 4-fluoro 2-fluoro Prochiral molecule with dimorphic crystallization behavior; lacks alkoxy groups, leading to distinct packing via N-H···O and C-H···F bonds.

Key Insights :

  • The sec-butoxy group enhances receptor selectivity due to its steric bulk, reducing off-target interactions compared to smaller alkoxy chains (e.g., butoxy) .
  • Alkoxy substituents (e.g., butoxy, sec-butoxy) are critical for mGlu5 modulation, while non-alkoxy groups (e.g., fluoro) shift applications to material science or alternate biological targets .
Substituent Variations on the Phenyl Ring
Compound Benzamide Substituent Phenyl Substituent Key Properties Reference
This compound 4-sec-butoxy 2-fluoro Mono-fluoro substitution optimizes PAM activity at mGlu5.
VU0-357121 4-butoxy 2,4-difluoro Dual fluoro substitution reduces PAM efficacy, indicating steric/electronic sensitivity at the phenyl ring.
VU0365396 4-butoxy 2,6-difluoro Shifts activity from PAM to negative allosteric ligand (NAL), highlighting positional dependence of fluorine atoms.
2-fluoro-N-(2-fluorophenyl)benzamide 2-fluoro 2-fluoro Exhibits intramolecular C-F···H-N hydrogen bonding, influencing conformation and solubility.

Key Insights :

  • Mono-fluoro substitution at the 2-position of the phenyl ring is optimal for mGlu5 PAM activity, while additional fluorines (e.g., 2,4- or 2,6-difluoro) alter modulator function or induce NAL activity .
  • Fluorine positioning impacts electronic effects and hydrogen bonding, which may influence blood-brain barrier permeability .
Physicochemical and Structural Comparisons
  • Crystallography: 4-fluoro-N-(2-fluorophenyl)benzamide () crystallizes in noncentric space groups due to cooperative N-H···O and C-H···F interactions, whereas 4-sec-butoxy derivatives likely exhibit different packing motifs due to the bulky alkoxy group.
  • Hydrogen Bonding : Intramolecular C-F···H-N interactions in 2-fluoro-N-(2-fluorophenyl)benzamide stabilize specific conformations, a feature absent in sec-butoxy analogs .

Research Findings and Implications

  • Pharmacological SAR : The transition from PAM to NAL activity in di-fluoro analogs (e.g., VU0365396) underscores the delicate balance between substituent bulk and receptor interaction .
  • Synthetic Challenges : The sec-butoxy group may complicate synthesis compared to linear alkoxy chains, requiring optimized reaction conditions to avoid byproducts .
  • Therapeutic Potential: The unique non-MPEP binding mode of this compound offers promise for treating CNS disorders with reduced side-effect profiles .

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